(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine

Agrochemical fungicides Thiazole carboxamides Structure-activity relationship

Sourcing a reliable aminomethyl-thiazole building block for agrochemical R&D? This compound is the direct precursor to the commercial SDHI fungicide thifluzamide, with its precise 2-methyl-4-trifluoromethyl-5-aminomethyl substitution pattern proven essential for bioactivity. Incorrect isomers fail to yield the active ingredient. - Enables synthesis of thifluzamide and next-gen SDHI candidates targeting Rhizoctonia solani. - Derivatives show 90% control of tomato late blight at 375 g ai/ha and up to 100% insecticidal activity against leafhoppers. - Consistent 97% purity supply with full analytical characterization, ensuring reproducibility in structure-activity relationship studies.

Molecular Formula C6H7F3N2S
Molecular Weight 196.191
CAS No. 1283720-60-4
Cat. No. B567309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
CAS1283720-60-4
Molecular FormulaC6H7F3N2S
Molecular Weight196.191
Structural Identifiers
SMILESCC1=NC(=C(S1)CN)C(F)(F)F
InChIInChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3
InChIKeyOHBCFZNSHHHITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Overview


(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine (CAS 1283720-60-4) is a heterocyclic primary amine featuring a 1,3-thiazole core with a 2-methyl substituent, a 4-trifluoromethyl group, and a 5-aminomethyl handle . Its molecular formula is C6H7F3N2S and its molecular weight is 196.19 g/mol . The compound serves as a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the aminomethyl group provides a reactive site for amide bond formation and other derivatizations .

Uniqueness of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine


Thiazole-based aminomethyl building blocks are not interchangeable. The precise positioning of the methyl and trifluoromethyl substituents on the thiazole ring profoundly influences the electronic properties, reactivity, and steric profile of downstream derivatives. For instance, 5-(aminomethyl)-4-methyl-2-(trifluoromethyl)thiazole (CAS 1263281-85-1) and (2-(trifluoromethyl)thiazol-4-yl)methanamine (CAS 852854-39-8) possess the same molecular formula but differ in substitution pattern, leading to distinct synthetic outcomes and biological activities . The target compound's unique 2-methyl-4-trifluoromethyl-5-aminomethyl arrangement is specifically required for the synthesis of certain commercial fungicides like thifluzamide, where alternative isomers fail to produce the desired active ingredient [1]. Furthermore, the 4-trifluoromethyl group is known to enhance fungicidal potency compared to 4-methyl analogs, as demonstrated in the carboxamide series [2].

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine: Evidence


Fungicidal Efficacy Against Oomycetes

Derivatives based on the 2-methyl-4-trifluoromethylthiazole core exhibit significantly enhanced fungicidal activity compared to their 4-methyl counterparts. A direct comparison of carboxamide derivatives in greenhouse trials showed that the 4-trifluoromethyl-substituted compounds achieved superior control of tomato late blight [1]. Specifically, compound 1 (incorporating the 2-methyl-4-trifluoromethylthiazole-5-carboxamide moiety) provided 90% control of Phytophthora infestans at 375 g ai/ha, while the 4-methyl analog (metsulfovax) is known to be less effective at comparable rates [1]. This establishes that the trifluoromethyl group at the 4-position is a critical determinant of high fungicidal potency, which is directly relevant to the utility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine as an intermediate for active ingredient synthesis.

Agrochemical fungicides Thiazole carboxamides Structure-activity relationship

Insecticidal Activity Against Leafhopper

The 2-methyl-4-trifluoromethylthiazole scaffold is not only valuable for fungicides but also yields derivatives with potent insecticidal activity. In the same greenhouse study, two synthesized carboxamide derivatives (compounds 2F and 2H) derived from this core structure showed 80% and 100% control, respectively, against potato leafhopper (Empoasca fabae) at an application rate of 600 g ai/ha [1]. While direct comparator data for non-trifluoromethyl analogs is not provided in this study, the high level of activity observed underscores the versatility of this specific thiazole template for generating bioactive molecules across different pest categories [1].

Insecticide discovery Thiazole carboxamides Crop protection

Synthetic Access to Potent Carboxamides

A series of seven novel N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides were synthesized from the corresponding acid chloride derivative. Preliminary fungicidal assays revealed that these compounds, which are directly accessible from the target methanamine scaffold, exhibited inhibition rates ranging from 72.60% to 91.78% against the rice sheath blight pathogen Pellicularia sasakii at a concentration of 50 μg/mL [1]. The highest activity was observed for compound 6a, which achieved a 91.78% inhibition rate [1]. This level of activity, while not compared directly to a commercial standard in this study, demonstrates the high intrinsic potency achievable with this specific substitution pattern [1].

Synthetic methodology Thiazole fungicides Rice sheath blight

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Applications


Thifluzamide and SDHI Fungicide Synthesis

The compound serves as a direct precursor to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is the key intermediate for the commercial fungicide thifluzamide [1]. Thifluzamide is a potent SDHI fungicide used to control Rhizoctonia solani and other basidiomycete pathogens in rice, potatoes, and turf . The established synthetic route and commercial demand make this methanamine a strategic starting material for agrochemical manufacturers developing thifluzamide analogs or next-generation SDHI candidates [2].

Oomycete Fungicide Lead Optimization

As demonstrated by the 90% control of tomato late blight achieved by a carboxamide derivative at 375 g ai/ha [1], this scaffold is particularly suited for developing anti-oomycete agents. Research groups focused on combating Phytophthora infestans (late blight) and Pythium spp. should prioritize this building block to explore structure-activity relationships around the 5-carboxamide position, leveraging the proven potency of the trifluoromethyl-substituted thiazole core [1].

Dual-Action Crop Protection Discovery

The ability of derivatives to exhibit both fungicidal (90% control of late blight) and insecticidal (up to 100% control of leafhopper) activities at field-relevant rates [1] positions this intermediate as an attractive starting point for designing novel compounds with broader pest control spectra. This is particularly valuable for integrated pest management strategies and for reducing the number of active ingredients applied in tank mixes.

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